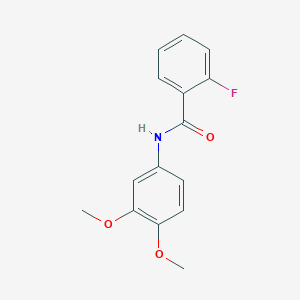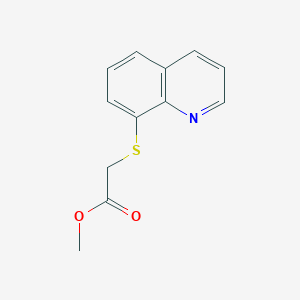![molecular formula C18H17N3O2S B5677318 2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5677318.png)
2-{[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related quinoline derivatives often involves green and efficient methods. For instance, Lei, Ma, and Hu (2011) developed a procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives using a one-pot condensation method that emphasizes environmental sustainability and operational simplicity (Lei, Ma, & Hu, 2011).
Molecular Structure Analysis
The molecular structure of similar quinoline derivatives has been extensively studied. Wen et al. (2006) examined the bond lengths and angles in a related compound, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, revealing a nearly planar conformation and highlighting intramolecular hydrogen bonds (Wen et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives demonstrate a range of chemical reactions and properties. Karmakar and Baruah (2008) synthesized different hydrates of a related receptor, N-[2-(4-methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)acetamide, which interacted with various acids, affecting its fluorescence properties (Karmakar & Baruah, 2008).
Physical Properties Analysis
The physical properties of these compounds are often characterized by their interaction with light and acids. The work by Karmakar and Baruah (2008) is an example of how the physical properties of quinoline derivatives are influenced by their molecular structure and external stimuli (Karmakar & Baruah, 2008).
特性
IUPAC Name |
2-[[3-cyano-4-(4-hydroxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c19-9-14-17(11-5-7-12(22)8-6-11)13-3-1-2-4-15(13)21-18(14)24-10-16(20)23/h5-8,22H,1-4,10H2,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNONQXVVUWXYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)N)C#N)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-cyano-4-(4-oxocyclohexa-2,5-dien-1-ylidene)-5,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-1-{3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine](/img/structure/B5677236.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-1-(6-methyl-2-phenylpyrimidin-4-yl)piperidin-4-amine](/img/structure/B5677243.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-ethylisonicotinamide](/img/structure/B5677255.png)
![(3R*,4S*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-(5-methyl-2-furyl)pyrrolidin-3-amine](/img/structure/B5677261.png)
![3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-4-yl]propanamide](/img/structure/B5677281.png)

![7-isopropyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5677300.png)

![8,10-dimethyl-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B5677313.png)
![(1S*,5R*)-3-isonicotinoyl-6-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5677325.png)
![4-methyl-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenol](/img/structure/B5677326.png)
![2-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B5677348.png)
![9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridazinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5677356.png)
![2-(3-{[(3R*,4R*)-3-cyclopropyl-3-hydroxy-4-methyl-1-pyrrolidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5677363.png)